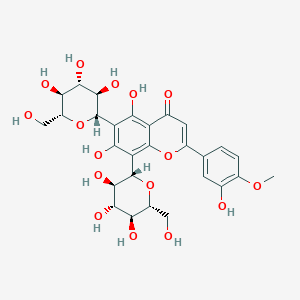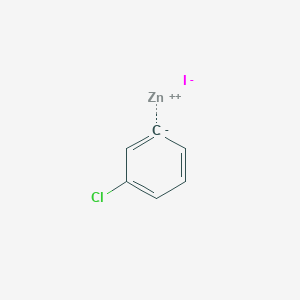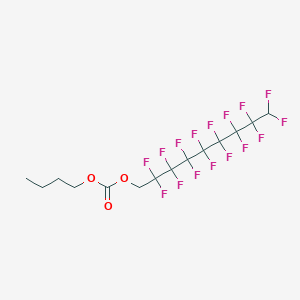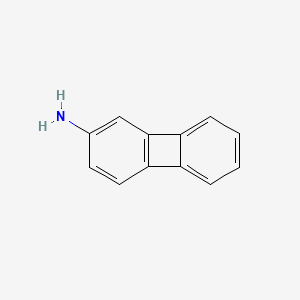
(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine is a chiral diamine compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its two naphthyl groups and a tosyl group attached to the ethylenediamine backbone. The stereochemistry of the compound is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (1S,2S)-1,2-diaminocyclohexane and 1-naphthylamine.
Tosylation: The diamine is first tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the tosyl group to the nitrogen atoms.
Naphthylation: The tosylated diamine is then reacted with 1-naphthylamine under suitable conditions to introduce the naphthyl groups.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow processes and large-scale reactors may be employed to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.
Applications De Recherche Scientifique
(1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it valuable in studying enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where chirality is crucial for efficacy and safety.
Mécanisme D'action
The mechanism by which (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which then participate in various catalytic processes. The stereochemistry of the compound ensures that the resulting products are enantiomerically pure, which is essential for many applications in chemistry and medicine.
Comparaison Avec Des Composés Similaires
- (1R,2R)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine
- (1S,2S)-N-p-Tosyl-1,2-diphenylethylenediamine
- (1R,2R)-N-p-Tosyl-1,2-diphenylethylenediamine
Comparison:
Stereochemistry: The (1S,2S) configuration of (1S,2S)-N-p-Tosyl-1,2-di(1-naphthyl)ethylenediamine distinguishes it from its (1R,2R) counterpart, affecting its reactivity and applications.
Substituents: The presence of naphthyl groups in this compound provides unique steric and electronic properties compared to compounds with phenyl groups.
Applications: While similar compounds may also serve as chiral ligands, the specific structure of this compound makes it particularly effective in certain asymmetric synthesis reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
N-(2-amino-1,2-dinaphthalen-1-ylethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2S/c1-20-16-18-23(19-17-20)34(32,33)31-29(27-15-7-11-22-9-3-5-13-25(22)27)28(30)26-14-6-10-21-8-2-4-12-24(21)26/h2-19,28-29,31H,30H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYYRQMNGSCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)


![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)
![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)



![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)
